2-Hydroxy Nevirapine-d3

Stable Isotope Labeling LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

2-Hydroxy Nevirapine-d3 (CAS: 1329834-05-0) is a stable isotope-labeled analog of 2-hydroxynevirapine, a primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. The compound incorporates three deuterium atoms at the 4-methyl position (molecular formula C₁₅H₁₁D₃N₄O₂, MW 285.32), shifting its mass by +3 Da relative to the unlabeled analyte.

Molecular Formula C15H14N4O2
Molecular Weight 285.32 g/mol
Cat. No. B12419583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Nevirapine-d3
Molecular FormulaC15H14N4O2
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3
InChIInChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3
InChIKeyLFZSOJABLBVGRJ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Nevirapine-d3 (CAS 1329834-05-0): Procurement Guide for Deuterated NNRTI Metabolite Standards


2-Hydroxy Nevirapine-d3 (CAS: 1329834-05-0) is a stable isotope-labeled analog of 2-hydroxynevirapine, a primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine [1]. The compound incorporates three deuterium atoms at the 4-methyl position (molecular formula C₁₅H₁₁D₃N₄O₂, MW 285.32), shifting its mass by +3 Da relative to the unlabeled analyte . In human pharmacokinetic studies, 2-hydroxynevirapine glucuronide accounts for approximately 18.6% of total urinary radioactivity, establishing this metabolite as a significant component of nevirapine elimination pathways [2]. The compound is classified as a pharmaceutical reference standard, stable isotope-labeled metabolite, and analytical internal standard, exclusively intended for research and forensic applications in LC-MS/MS quantitative bioanalysis .

2-Hydroxy Nevirapine-d3: Why Unlabeled Metabolite Standards or Alternative Deuterated Analogs Cannot Be Substituted


In quantitative LC-MS/MS workflows for 2-hydroxynevirapine, substitution with unlabeled reference material or alternative deuterated internal standards introduces systematic analytical errors that cannot be corrected by calibration alone. Unlabeled 2-hydroxynevirapine cannot function as an internal standard due to identical mass spectrometric detection channels, while substitution with parent nevirapine-d3 fails to co-elute with the metabolite analyte, resulting in differential matrix effects and ion suppression that produce concentration-dependent bias [1]. Furthermore, among the four positional hydroxylated isomers of nevirapine (2-, 3-, 8-, and 12-hydroxynevirapine), each exhibits distinct chromatographic retention behavior: 2-hydroxynevirapine elutes at 3.72 min under validated conditions, while 12-hydroxy-, 3-hydroxy-, and 8-hydroxynevirapine elute at 4.27, 5.27, and 5.73 min, respectively [2]. Use of the incorrect isomer-specific deuterated standard would misalign retention time compensation, invalidating the fundamental assumption of isotope dilution mass spectrometry. Procurement of the analyte-matched 2-Hydroxy Nevirapine-d3 is therefore a non-negotiable method validation requirement, not a discretionary choice.

2-Hydroxy Nevirapine-d3 Quantitative Evidence: Comparator-Based Differentiation for Procurement Decisions


Isotopic Purity and Mass Shift: 2-Hydroxy Nevirapine-d3 vs. Unlabeled 2-Hydroxynevirapine vs. Radiocarbon-Labeled Alternative

2-Hydroxy Nevirapine-d3 provides a +3.02 Da mass shift (D₃ substitution) enabling baseline mass spectrometric resolution from the unlabeled analyte (Δm/z > 3 for singly charged species), while alternative deuterated nevirapine metabolite standards (e.g., 3-Hydroxy Nevirapine-d7 with +7 Da shift) correspond to a different positional isomer and do not match the retention time of the 2-hydroxy metabolite . Radiocarbon-labeled (¹⁴C) nevirapine precursors, employed in stable isotope dilution workflows, suffer from low regioselectivity resulting in purity below 85% and carry additional regulatory constraints associated with radioactive material handling .

Stable Isotope Labeling LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Chromatographic Retention Time Specificity: 2-Hydroxynevirapine-d3 vs. Alternative Positional Hydroxylated Isomer Standards

In a validated LC-MS/MS method for simultaneous quantitation of five nevirapine oxidative metabolites in human plasma, the four positional hydroxylated isomers exhibit distinct and reproducible retention times: 2-hydroxynevirapine at 3.72 min, 12-hydroxynevirapine at 4.27 min, 3-hydroxynevirapine at 5.27 min, and 8-hydroxynevirapine at 5.73 min [1]. This chromatographic resolution means that each hydroxylated positional isomer requires its own analyte-matched deuterated internal standard; substituting a 3-hydroxynevirapine-d3 or 12-hydroxynevirapine-d3 standard for 2-hydroxynevirapine quantitation would introduce differential matrix effect compensation errors. The method achieved within- and between-day precision within 12% for quality control samples across all five metabolites, demonstrating that isomer-specific internal standardization is essential for maintaining analytical performance [1].

Chromatographic Separation Positional Isomer Resolution LC-MS/MS Method Development Metabolite Profiling

Plasma Concentration and Metabolic Ratio Differentiation: 2-Hydroxynevirapine vs. 12-Hydroxynevirapine (Predominant Metabolite)

At steady-state in HIV-infected patients receiving 200 mg nevirapine twice daily, the mean Cmax of 2-hydroxynevirapine is 0.01 μM, which is 100-fold lower than the mean Cmax of 12-hydroxynevirapine at 1.00 μM [1]. The metabolic index (AUCmetabolite/AUCnevirapine) for 2-hydroxynevirapine decreases significantly from single dose to steady state (P < 0.001), in contrast to 3-hydroxynevirapine which increases (P < 0.01) [2]. This differential temporal regulation—attributed to possible CYP3A inhibition for 2-hydroxynevirapine formation versus CYP2B6 induction for 3-hydroxynevirapine—demonstrates that each hydroxylated metabolite provides distinct information about enzyme activity and drug interaction potential [2].

Pharmacokinetics Metabolic Ratio Steady-State Concentration CYP Enzyme Activity

Sample Stability Under Routine Laboratory Conditions: 2-Hydroxynevirapine-d3 vs. Non-Deuterated Metabolite Analogs

Vendor technical specifications indicate that deuteration of 2-hydroxynevirapine confers enhanced long-term stability compared to the non-deuterated analog, with recommended storage at -20°C freezer conditions . In validated LC-MS/MS methods for the unlabeled metabolites, 2-hydroxynevirapine demonstrated stability following a minimum of three freeze-thaw cycles without significant degradation; extracted samples maintained on the autosampler at room temperature for 48 hours remained within 12% of fresh analytical sample values for 2-hydroxynevirapine, whereas other metabolites (8-hydroxy-, 12-hydroxy-, and 4-carboxynevirapine) were within 6% of theoretical value [1]. The deuterium kinetic isotope effect, while subtle under typical storage conditions, provides additional stabilization of the C-D bond relative to C-H, extending shelf life and reducing batch-to-batch variability in procurement.

Sample Stability Freeze-Thaw Stability Autosampler Stability Deuterium Isotope Effect

Free Metabolite Quantitation Requirement: 2-Hydroxynevirapine-d3 vs. Glucuronide Conjugate Standard

In human urine, 2-hydroxynevirapine is excreted predominantly as the glucuronide conjugate (18.6% of total urinary radioactivity), with only trace amounts of free 2-hydroxynevirapine detected [1]. In plasma, however, validated LC-MS/MS methods for 2-hydroxynevirapine require enzymatic hydrolysis of glucuronide conjugates with β-glucuronidase prior to extraction to release the free metabolite for quantification [2]. This workflow necessitates a free 2-hydroxynevirapine-d3 internal standard rather than a glucuronide-conjugated standard, because the deuterated internal standard must be added prior to hydrolysis to correct for both extraction efficiency and any incomplete enzymatic cleavage. The assay validation controls demonstrated average accuracy within 16% of theoretical value for the lowest concentration QC samples across all five metabolites, confirming that free metabolite-based internal standardization after enzymatic hydrolysis is analytically robust [2].

Phase II Metabolism Glucuronide Conjugation Enzymatic Hydrolysis Total Metabolite Quantitation

Cytochrome P450 Isoform-Specific Metabolic Pathway Differentiation: 2-Hydroxynevirapine-d3 vs. 3-Hydroxynevirapine-d3

In vitro microsomal studies have established that the formation of 2-hydroxynevirapine is primarily mediated by CYP3A4, whereas 3-hydroxynevirapine formation is mediated by CYP2B6 [1]. A study of 127 HIV-infected Cambodians at steady state demonstrated associations between CYP2B6 polymorphisms and metabolite ratios for both 3-hydroxynevirapine and 8-hydroxynevirapine, but no such association was found for 2-hydroxynevirapine, confirming distinct genetic regulation of these metabolic pathways [2]. The metabolic index for 2-hydroxynevirapine decreases significantly from single dose to steady state (P < 0.001), consistent with possible CYP3A inhibition, while 3-hydroxynevirapine increases (P < 0.01), consistent with CYP2B6 induction [3].

CYP3A4 CYP2B6 Metabolic Phenotyping Drug-Drug Interaction Pharmacogenomics

2-Hydroxy Nevirapine-d3: Validated Research and Bioanalytical Application Scenarios


Regulatory-Compliant LC-MS/MS Method Validation for 2-Hydroxynevirapine Quantitation in Human Plasma

2-Hydroxy Nevirapine-d3 serves as the analyte-matched stable isotope-labeled internal standard for validated LC-MS/MS methods quantifying 2-hydroxynevirapine in human plasma over the nominal range of 0.010-1.0 mg/L [1]. The method requires enzymatic hydrolysis of glucuronide conjugates with β-glucuronidase followed by protein precipitation with acetonitrile, with the deuterated internal standard added prior to hydrolysis to correct for extraction efficiency and enzymatic cleavage completeness [1]. Within- and between-day precision is maintained within 12% for quality control samples across all metabolites when analyte-matched internal standards are employed [1]. This scenario directly supports abbreviated new drug application (ANDA) bioequivalence studies, therapeutic drug monitoring, and clinical pharmacokinetic investigations where regulatory acceptance of bioanalytical method validation requires use of a stable isotope-labeled internal standard [2].

CYP3A4 Phenotyping and Drug-Drug Interaction Studies Using 2-Hydroxynevirapine Metabolic Ratio

Because 2-hydroxynevirapine formation is mediated primarily by CYP3A4 while 3-hydroxynevirapine formation is mediated by CYP2B6 [3], the 2-hydroxynevirapine/nevirapine metabolic ratio serves as a plasma biomarker for CYP3A4 activity and potential drug-drug interactions. The metabolic index for 2-hydroxynevirapine decreases significantly from single dose to steady state (P < 0.001), consistent with possible CYP3A inhibition, in contrast to 3-hydroxynevirapine which increases due to CYP2B6 induction [4]. Accurate quantitation of these differential changes requires the use of 2-Hydroxy Nevirapine-d3 as the internal standard for the 2-hydroxy metabolite channel, as substitution with incorrect isomer-specific deuterated standards would confound the metabolic ratio calculation and invalidate the phenotyping conclusion [1].

Nevirapine Adherence Monitoring via Hair Segment Analysis with Metabolite Ratio Confirmation

A validated LC-MS/MS method for simultaneous quantification of nevirapine, 2-hydroxynevirapine, and 3-hydroxynevirapine in hair segments has been developed for long-term adherence assessment in HIV patients [5]. The study demonstrated that combining parent nevirapine with its two hydroxy metabolites provides more comprehensive and accurate reflection of long-term adherence than parent compound alone, with significantly moderate correlations observed between nevirapine and both 2-hydroxynevirapine and 3-hydroxynevirapine, and high correlation between the two metabolites [5]. In this multiplexed assay, procurement of 2-Hydroxy Nevirapine-d3 as the metabolite-specific internal standard is essential for accurate quantitation of the 2-hydroxynevirapine channel, enabling forensic-level confidence in adherence assessment conclusions [5].

Hepatic Impairment Pharmacokinetic Studies Requiring Multi-Metabolite Profiling

The utility of the validated five-metabolite LC-MS/MS method was demonstrated using trough steady-state plasma samples collected from 48 patients in a hepatic impairment study [1]. In this clinical context, accurate quantitation of 2-hydroxynevirapine alongside 3-, 8-, 12-hydroxy, and 4-carboxynevirapine is critical for understanding altered metabolic clearance in patients with compromised liver function. The 100-fold difference in steady-state plasma concentrations between 12-hydroxynevirapine (Cmax 1.00 μM) and 2-hydroxynevirapine (Cmax 0.01 μM) [6] demands that the 2-Hydroxy Nevirapine-d3 internal standard be procured in sufficient quantity and purity to support low-concentration quantitation with precision within 12% CV at the lower limit of quantitation [1]. The modestly reduced 48-hour autosampler stability of 2-hydroxynevirapine (12% deviation vs. 6% for other metabolites) further reinforces the need for analyte-matched deuterated internal standardization to mathematically cancel stability-related variation [1].

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